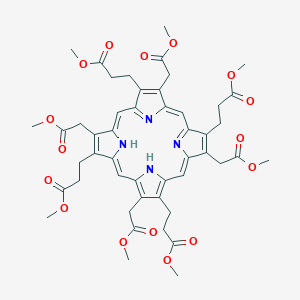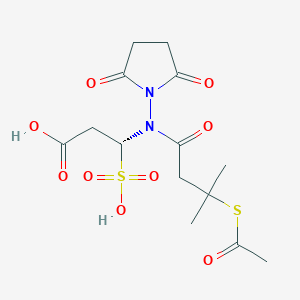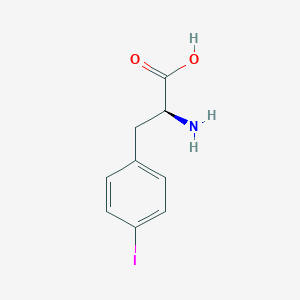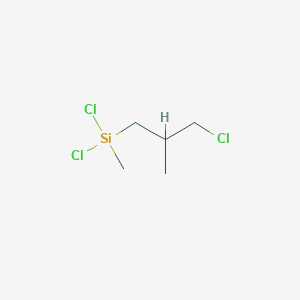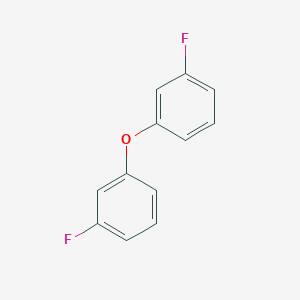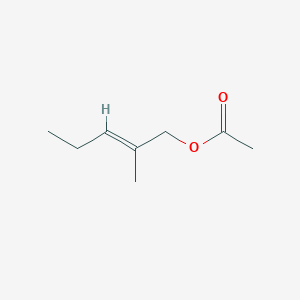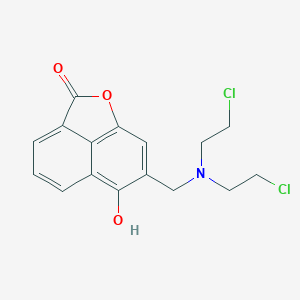
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone, also known as CNOB, is a chemical compound that has been widely used in scientific research. It is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death.
Mecanismo De Acción
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death. It reacts with the amino groups of guanine and adenine bases in DNA, forming stable covalent adducts. The crosslinking of DNA strands prevents DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been shown to induce DNA damage and activate DNA damage response pathways in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been shown to have anti-tumor activity in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can induce DNA damage in cells. It is a useful tool for studying DNA damage and repair mechanisms. However, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water and organic solvents.
Direcciones Futuras
There are several future directions for research on 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone. One area of research is the development of new analogs of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone that have improved solubility and lower toxicity. Another area of research is the use of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone in combination with other DNA-damaging agents for cancer treatment. Finally, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone could be used to study the role of DNA damage in aging and age-related diseases.
Métodos De Síntesis
The synthesis of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone involves the reaction of 5-hydroxy-1,8-naphthalic anhydride with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone as a yellow crystalline powder. The purity of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been extensively used in scientific research as a tool to study DNA damage and repair mechanisms. It has been used to induce DNA crosslinking in cells and to study the cellular response to DNA damage. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been used in studies investigating the role of DNA damage in cancer development and treatment.
Propiedades
Número CAS |
134274-45-6 |
|---|---|
Nombre del producto |
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Fórmula molecular |
C16H15Cl2NO3 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
10-[bis(2-chloroethyl)aminomethyl]-9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15Cl2NO3/c17-4-6-19(7-5-18)9-10-8-13-14-11(15(10)20)2-1-3-12(14)16(21)22-13/h1-3,8,20H,4-7,9H2 |
Clave InChI |
FFEJZWZVRIARDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
SMILES canónico |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
Otros números CAS |
134274-45-6 |
Sinónimos |
5-HCANC 5-hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



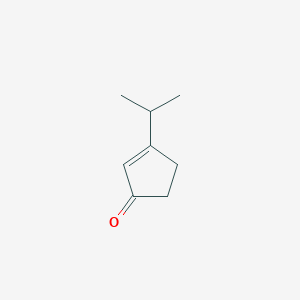
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
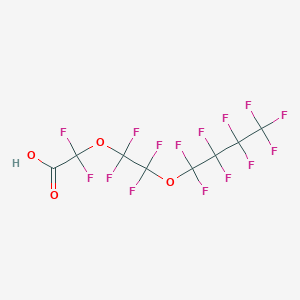


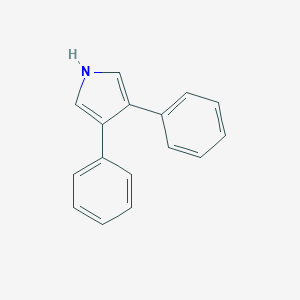
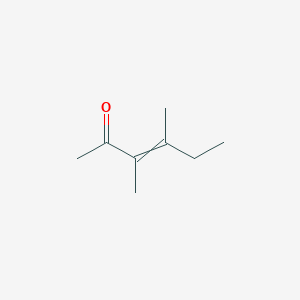
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
